piperidin-3-ylmethanesulfonamide
Description
Contextualization within Relevant Chemical Spaces
Piperidin-3-ylmethanesulfonamide is a heterocyclic compound that garners interest primarily within the fields of medicinal chemistry and agrochemical research. Its structure, which combines a piperidine (B6355638) ring with a methanesulfonamide (B31651) group, places it in the chemical space of hybrid molecules designed to explore new biological activities. Research into structurally related compounds, such as sulfonamide-pyrazolopiperidine series, has identified them as potent and efficacious gamma-secretase inhibitors, suggesting potential applications in neurodegenerative disease research. nih.gov Furthermore, the broader class of sulfonamide derivatives containing a piperidine moiety has been investigated as bactericide leads for managing plant bacterial diseases. nih.gov These examples situate this compound within research programs aimed at discovering novel therapeutic agents and crop protection chemicals.
Overview of Sulfonamide and Piperidine Scaffolds in Research
The two core components of this compound, the sulfonamide and piperidine scaffolds, are independently recognized as "privileged structures" in drug discovery due to their frequent appearance in bioactive molecules.
The sulfonamide group (-S(=O)₂-NHR) is a versatile pharmacophore that has been a cornerstone of medicinal chemistry for decades. researchgate.net Initially famous for the "sulfa drugs," the first synthetic antibiotics, their applications have expanded dramatically. researchgate.netslideshare.net Sulfonamides are integral to drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and antifungal effects. nih.gov Their mechanism of action can vary widely; for instance, antibacterial sulfonamides often act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is the most common nitrogen ring system found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govmdpi.com This prevalence is due to its favorable physicochemical properties, including its ability to exist in a stable chair conformation and serve as a versatile scaffold for introducing substituents in defined spatial orientations. wikipedia.org Piperidine rings are central to the structure of numerous pharmaceuticals and natural products, such as the antifungal fenpropidin, the anti-Alzheimer's drug donepezil, and the anticonvulsant ifenprodil. nih.govmdpi.com
Table 1: General Properties of Piperidine and Sulfonamide Scaffolds
| Scaffold | Key Features | Common Applications in Research |
|---|---|---|
| Piperidine | Saturated nitrogen heterocycle, stable chair conformation, versatile for substitution. wikipedia.org | Central nervous system agents, antifungals, antivirals. nih.govmdpi.com |
| Sulfonamide | Contains -SO₂NH- functional group, acts as a versatile pharmacophore. researchgate.net | Antibacterials, anti-inflammatories, diuretics, anticancer agents. nih.govresearchgate.net |
Rationale for Investigating this compound
The scientific rationale for synthesizing and evaluating this compound stems from the well-established strategy of molecular hybridization in drug discovery. This approach involves combining two or more pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activity.
The investigation of molecules that fuse piperidine and sulfonamide motifs is a logical step in the search for new lead compounds. researchgate.net Researchers hypothesize that such a combination could yield compounds that interact with biological targets in novel ways, potentially overcoming challenges like drug resistance. nih.govresearchgate.net Studies on various piperidine derivatives containing a sulfonamide unit have demonstrated outstanding bioactivity. nih.govmdpi.com For example, research into novel sulfonyl piperidine carboxamide derivatives has yielded compounds with moderate to good antimicrobial activity against both bacteria and fungi. researchgate.net Similarly, other series have been explored as potent inhibitors of enzymes like gamma-secretase. nih.gov
Therefore, the specific structure of this compound, with the methanesulfonamide linked at the 3-position of the piperidine ring, represents a precise structural question. Researchers would investigate this compound and its analogs to probe structure-activity relationships (SAR), determining how the position and nature of the sulfonamide group on the piperidine ring influence biological efficacy and target selectivity. nih.gov
Table 2: Research Applications of Piperidine-Sulfonamide Hybrids
| Research Area | Example Finding | Reference |
|---|---|---|
| Agrochemicals | A series of sulfanilamide (B372717) derivatives with piperidine fragments showed excellent antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). | mdpi.com |
| Neurotherapeutics | A novel sulfonamide-pyrazolopiperidine series was discovered to be potent and efficacious gamma-secretase inhibitors, with improved metabolic stability. | nih.gov |
| Antimicrobials | Novel sulfonyl piperidine carboxamide derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSCEWQFNYYHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-70-1 | |
| Record name | piperidin-3-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Piperidin 3 Ylmethanesulfonamide
Strategies for Core Structure Synthesis
The construction of the piperidin-3-ylmethanesulfonamide core relies on established and modern methods for forming the piperidine (B6355638) ring, followed by or integrated with the introduction of the methanesulfonamide (B31651) moiety.
Classical and Contemporary Approaches to Piperidine Ring Formation
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical and contemporary approaches.
Classical Methods:
Hydrogenation of Pyridine (B92270) Derivatives: This is one of the most common and long-standing methods for piperidine synthesis. mdpi.com Catalytic hydrogenation of a suitably substituted pyridine precursor is a direct route to the saturated heterocyclic system. mdpi.com Various catalysts, such as rhodium, palladium, and nickel, are employed, often under pressure and at elevated temperatures. mdpi.com For instance, the reduction of a 3-substituted pyridine can yield the corresponding piperidine derivative.
Intramolecular Cyclization: This strategy involves the formation of the piperidine ring through the cyclization of a linear precursor containing the requisite atoms. Common methods include:
Reductive Amination: Cyclization of δ-amino aldehydes or ketones can furnish the piperidine ring.
Dieckmann Condensation: Intramolecular condensation of a diester can form a β-ketoester, which can be further converted to a piperidone and subsequently reduced to a piperidine.
Ring-Closing Metathesis (RCM): This powerful reaction, often employing ruthenium-based catalysts, can form the piperidine ring from a diene precursor.
Contemporary Approaches:
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form a complex product, offering high atom economy and efficiency. Various MCRs have been developed for the synthesis of highly substituted piperidines.
Aza-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an imine (the aza-dienophile) provides a direct route to tetrahydropyridine (B1245486) derivatives, which can then be reduced to piperidines.
Gold-Catalyzed Cyclization: Recent advances have seen the use of gold catalysts to effect the cyclization of functionalized precursors, such as N-homopropargyl amides, to yield piperidine-containing structures. nih.gov
A variety of synthetic routes starting from different precursors have been explored to obtain the piperidine scaffold, as summarized in the table below.
| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type |
| Pyridine Derivative | Catalytic Hydrogenation | Pd/C, Rh/C, Ni | Substituted Piperidine |
| δ-Amino Ketone/Aldehyde | Reductive Amination | NaBH(OAc)₃, H₂/Catalyst | Substituted Piperidine |
| Diene | Ring-Closing Metathesis | Grubbs' Catalyst | Dihydropyridine |
| Diene and Imine | Aza-Diels-Alder | Lewis Acid | Tetrahydropyridine |
| N-Homopropargyl Amide | Gold-Catalyzed Cyclization | Gold Catalyst | Piperidin-4-one derivative |
| L-Glutamic Acid | Multi-step Synthesis | Boc-Anhydride, NaBH₄, TsCl | Enantiopure 3-amino piperidine derivatives |
Introduction of the Methanesulfonamide Moiety
The methanesulfonamide group is a key functional group that can be introduced at various stages of the synthesis.
One common strategy involves the reaction of a piperidine derivative bearing an amino group at the 3-position with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. For example, (R)-3-aminopiperidine can be reacted with methanesulfonyl chloride to yield (R)-piperidin-3-ylmethanesulfonamide.
Alternatively, the methanesulfonamide group can be introduced onto a precursor molecule before the formation of the piperidine ring. For instance, a linear amino alcohol precursor could be first sulfonated and then subjected to cyclization to form the desired this compound.
A patent describes a process for preparing a related compound where a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with methanesulfonyl chloride in the presence of a suitable base. google.com This highlights the general applicability of reacting a suitable amine-containing precursor with methanesulfonyl chloride.
Advanced Derivatization Techniques
To explore the structure-activity relationships and to fine-tune the properties of this compound, various advanced derivatization techniques are employed.
Functional Group Transformations and Modulations
The piperidine ring and the methanesulfonamide moiety offer several sites for functional group transformations.
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is a common site for modification. It can be alkylated or arylated using a variety of electrophiles, such as alkyl halides or aryl halides, under basic conditions. This allows for the introduction of a wide range of substituents to probe their effect on biological activity.
Modification of the Methanesulfonamide Group: While the methanesulfonyl group itself is generally stable, the sulfonamide nitrogen can potentially be alkylated, although this is less common.
Introduction of Substituents on the Piperidine Ring: Further functionalization of the piperidine ring at positions other than the 3-position can be achieved through various synthetic strategies, leading to a diverse library of analogues.
A study on related benzamides demonstrated the exploration of substituents on the piperidine ring to understand structure-activity relationships. nih.govnih.gov
Stereoselective Synthesis of this compound Enantiomers
Since the 3-position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers, (R)- and (S)-piperidin-3-ylmethanesulfonamide. The biological activity of these enantiomers can differ significantly. Therefore, their stereoselective synthesis is of great importance.
Several strategies can be employed for the enantioselective synthesis of piperidines:
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, is a common approach. For example, L-glutamic acid has been used as a starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in These can then be converted to the desired enantiomer of this compound. A patent describes a method for preparing (R)-3-amino piperidine hydrochloride from D-glutamic acid. google.com
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the ring-forming reaction is a powerful strategy. For example, asymmetric hydrogenation of a suitable pyridine precursor or an asymmetric aza-Diels-Alder reaction can provide access to enantiomerically enriched piperidines.
Chiral Resolution: Racemic mixtures of this compound or its precursors can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. A patent describes the use of di-p-toluyl-L-tartaric acid as a derivatization reagent for the chiral separation of 3-aminopiperidine. google.com
The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been reported, which involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole with a chiral reagent to form diastereomers that are subsequently separated and converted to the final enantiopure products. nih.gov A similar strategy could be envisioned for this compound.
Synthesis of Analogues for Structure-Activity Relationship Studies
The systematic modification of the this compound structure is crucial for understanding its structure-activity relationship (SAR). This involves the synthesis of a library of analogues where different parts of the molecule are systematically varied.
Key areas for modification in SAR studies include:
The Piperidine Ring: Introducing substituents at various positions (2, 4, 5, and 6) with different electronic and steric properties.
The Linker: While the current structure has a direct bond between the piperidine ring and the methanesulfonamide nitrogen, linkers could be introduced.
The Sulfonamide Group: Replacing the methyl group of the methanesulfonamide with other alkyl or aryl groups to create a library of N-substituted piperidin-3-yl-sulfonamides.
The synthesis of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter exemplifies how SAR is explored by modifying the piperidine substituent and the amide functionality. nih.govnih.gov
Below is a table summarizing potential analogue classes and the rationale for their synthesis in the context of SAR studies.
| Analogue Class | Rationale for Synthesis | Potential Synthetic Approach |
| N-Substituted Piperidines | To investigate the role of the piperidine nitrogen in biological interactions. | Alkylation/arylation of the piperidine nitrogen. |
| Ring-Substituted Piperidines | To probe the steric and electronic requirements of the binding pocket. | Synthesis from substituted pyridine precursors or functionalization of the piperidine ring. |
| Varied Sulfonamide Moiety | To explore the importance of the methanesulfonyl group for activity and selectivity. | Reaction of 3-aminopiperidine with different sulfonyl chlorides. |
| Stereoisomers | To determine the optimal stereochemistry for biological activity. | Enantioselective synthesis or chiral resolution. |
Medicinal Chemistry and Rational Compound Design of Piperidin 3 Ylmethanesulfonamide Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For piperidin-3-ylmethanesulfonamide derivatives, these studies focus on modifications to the piperidine (B6355638) ring and the sulfonamide group to enhance potency and selectivity.
Impact of Piperidine Ring Substitutions on Biological Activity
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly affects the pharmacological properties of the resulting compounds. researchgate.netencyclopedia.pub The biological activities of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net The structural flexibility of the piperidine ring allows it to interact with various biological targets through non-covalent interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net
For instance, in the context of anticancer activity, substitutions on the piperidine ring have been shown to be crucial. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents. nih.gov Specific derivatives demonstrated the ability to reduce the growth of hematological cancer cell lines and promote apoptosis-related gene expression. nih.gov The addition of substituents can also influence a compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. encyclopedia.pub
The following table summarizes the impact of various substitutions on the piperidine ring on biological activity, based on findings from multiple studies.
| Substitution Position | Substituent Type | Impact on Biological Activity | Reference Compound(s) |
| C-3 | Chlorine, Methyl | Enhanced anticancer activity in hematological cancer cell lines. | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |
| C-2, C-6 | Diaryl | Essential for anticancer properties. | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |
| N-1 | Benzyl | Varied, can contribute to anticancer and antioxidant activity. | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride |
| C-3, C-5 | Methoxy (OMe) | Increased inhibitory activity against ALK. | Piperidine carboxamide derivatives |
Influence of Sulfonamide Modifications on Target Interaction
The sulfonamide group is a key pharmacophore with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.net Modifications to the sulfonamide moiety can significantly alter a compound's interaction with its biological target. The nature of the binding, including affinity and the number of binding sites, is a critical parameter. nih.gov Strong binding affinity (greater than 10^6 M-1) can lead to target inhibition, while weak interactions (less than 10^4 M-1) are less likely to be effective. nih.gov
The synthesis of novel sulfonamide derivatives containing a piperidine moiety has yielded compounds with potent antibacterial activity against plant pathogens. mdpi.com The simple structure of sulfonamide derivatives allows for straightforward modifications to design analogs with diverse biological activities. researchgate.net These modifications can influence properties like cell membrane permeability, which is crucial for targeting specific cellular compartments. For example, increasing the polarity of sulfonamide inhibitors can reduce cell membrane permeability, leading to selective targeting of extracellular enzymes like carbonic anhydrase IX (CA IX). mdpi.com
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. For piperidine derivatives, the flexibility of the six-membered ring allows it to adopt various conformations, such as chair and twist-boat forms. nih.gov
The orientation of substituents on the piperidine ring can be influenced by factors like pseudoallylic strain, which can force a substituent into an axial orientation. nih.gov This conformational preference can have significant implications for how the molecule binds to a protein. For example, in a study of mu-opioid receptor antagonists, constraining the rotational freedom of a substituent on the piperidine nitrogen led to the identification of both antagonist and agonist activity, highlighting the importance of conformation in determining pharmacological outcome. nih.gov
NMR analysis and other spectroscopic techniques are used to determine the preferred conformation of piperidine derivatives in solution. mdpi.com By understanding the bioactive conformation, medicinal chemists can design more rigid analogs that are "pre-organized" for optimal binding, potentially leading to increased potency and selectivity. mdpi.com
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. These methods provide insights into the molecular interactions that govern biological activity and help to predict the properties of novel compounds before they are synthesized.
Molecular Docking Simulations for Target Identification
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is instrumental in identifying potential biological targets for a given compound and in understanding the key interactions that stabilize the ligand-receptor complex.
For piperidine derivatives, molecular docking has been used to identify potential inhibitors of various targets, including the human homolog of murine double minute 2 (HDM2), a key negative regulator of the p53 tumor suppressor protein. researchgate.net In one study, docking simulations of piperidine-derived compounds against HDM2 revealed top-scoring molecules with favorable binding energies. researchgate.net Similarly, docking studies have been employed to investigate the binding of piperidine-containing compounds to targets such as dipeptidyl peptidase 4 (DPP-4), a therapeutic target for type 2 diabetes. nih.govbiointerfaceresearch.com
The accuracy of docking simulations can be further validated by molecular dynamics (MD) simulations, which provide a more dynamic picture of the ligand-receptor interaction over time. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. jocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jocpr.comnih.govnih.gov
In the context of piperidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various targets. For instance, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds that inhibit the p53–HDM2 interaction. researchgate.net This model was then used to predict the activity of a combinatorial library of new molecules. researchgate.net Similarly, 3D-QSAR models have been constructed for piperidine carboxamide derivatives to understand their inhibitory activity against anaplastic lymphoma kinase (ALK). arabjchem.org
The descriptors used in QSAR models can include various physicochemical properties, such as:
Topological descriptors: Information about the connectivity of atoms.
Spatial descriptors: Information about the three-dimensional shape of the molecule.
Thermodynamic descriptors: Properties like heat of formation. nih.gov
Electronic descriptors: Distribution of charges within the molecule.
The following table provides an overview of QSAR models applied to piperidine derivatives.
| QSAR Model Type | Target | Key Findings |
| Group-based QSAR (GQSAR) | p53-HDM2 interaction | Successfully predicted the activity of novel piperidine-derived inhibitors. researchgate.net |
| 3D-QSAR (Topomer CoMFA) | Anaplastic Lymphoma Kinase (ALK) | Identified key structural features for inhibitory activity and guided the design of new compounds. arabjchem.org |
| QSAR | NorA efflux pump (Staphylococcus aureus) | Identified descriptors like partial negative surface area and heat of formation as important for inhibitory activity. nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations have emerged as a powerful computational tool in the field of medicinal chemistry to provide a detailed understanding of the binding mechanisms of drug candidates to their biological targets. In the context of this compound derivatives and related piperidine-containing compounds, MD simulations offer a dynamic perspective on the conformational changes and key interactions that govern ligand-receptor recognition and stability. These simulations, by modeling the movement of atoms over time, can elucidate the stability of ligand binding poses, map out crucial intermolecular interactions, and calculate binding free energies, thereby guiding the rational design of more potent and selective inhibitors.
MD simulations are frequently employed to validate and refine the binding poses of ligands that have been predicted by molecular docking studies. For instance, in studies involving piperidine derivatives targeting various receptors, MD simulations are carried out to assess the stability of the ligand within the binding pocket over a specified time, often on the nanosecond scale. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone is a key metric used to evaluate the stability of the complex. A stable RMSD profile over the simulation time suggests that the ligand has found a favorable and stable binding conformation. researchgate.net
Furthermore, MD simulations provide invaluable insights into the specific amino acid residues that are critical for the binding of piperidine-based ligands. By analyzing the simulation trajectory, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor. For example, in the study of piperidine derivatives as HDM2 inhibitors, MD simulations helped to elucidate the mechanism of interaction and identify key residues involved in the binding. researchgate.net Similarly, research on piperidine-containing hydrazone derivatives as cholinesterase inhibitors used MD simulations to confirm the stability of the ligand-enzyme complexes and understand the binding modes. nih.gov
The application of MD simulations extends to understanding the binding of piperidine derivatives to a range of biological targets, including G-protein coupled receptors like the histamine (B1213489) H3 receptor and sigma-1 receptor, as well as enzymes such as cholinesterase and renin. nih.govnih.govnih.gov In a study on dual-targeting piperidine derivatives, MD simulations were used to analyze the interaction frequency with specific amino acids, correlating these findings with experimental affinities. nih.gov
The detailed atomic-level information generated from MD simulations is instrumental in the rational design of novel this compound derivatives. By understanding the key interactions and conformational dynamics, medicinal chemists can make informed decisions on how to modify the chemical structure of a lead compound to enhance its binding affinity and selectivity for the target protein.
| Compound Class | Target Protein | Key Findings from MD Simulations |
| Piperidine Derivatives | Histamine H3 Receptor / Sigma-1 Receptor | Confirmed stability of ligand poses in the binding pocket and identified key interaction frequencies with amino acid residues. nih.gov |
| Piperidine-derived Compounds | HDM2 | Provided insights into the mechanism of interaction and identified crucial residues for binding. researchgate.net |
| Piperidine Analogues | α-glucosidase / Cholinesterase | Revealed key conformational behaviors and elucidated molecular interactions in a biological environment. researchgate.net |
| Piperidine-containing Hydrazone Derivatives | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Determined the stability of ligand-enzyme complexes and investigated binding modes. nih.gov |
| N-(piperidin-3-yl)pyrimidine-5-carboxamides | Renin | Guided the optimization of S1/S3 binding elements, leading to a significant enhancement in inhibitory activity. nih.gov |
| Compound/Derivative | Target | Key Interacting Residues | Reference |
| Piperidine derivatives | µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | tandfonline.com |
| Piperine derivatives | Chitinases (OfChtI, OfChtII, OfChi-h) | Conserved TRP and TYR residues | nih.gov |
Pharmacological and Biological Evaluation of Piperidin 3 Ylmethanesulfonamide and Analogues Pre Clinical Investigations
In Vitro Biological Activity Profiling
Cellular Assays for Functional Modulation
Cellular assays are fundamental in preclinical research to determine the functional effects of novel compounds at a cellular level. For analogues of piperidin-3-ylmethanesulfonamide, these assays have been crucial in elucidating mechanisms of action, particularly in the contexts of inflammation and cancer.
In the investigation of NLRP3 inflammasome inhibitors, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were screened. researchgate.netmdpi.com The primary cellular model utilized was the human monocytic cell line THP-1, which, after differentiation with phorbol (B1677699) 12-myristate 13-acetate (PMA), mimics macrophage behavior. mdpi.com To assess the compounds' ability to inhibit the NLRP3 inflammasome, researchers primed these differentiated THP-1 cells with lipopolysaccharide (LPS) and then triggered activation with ATP. researchgate.netmdpi.com The functional modulation was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of pyroptotic cell death, and the secretion of Interleukin-1β (IL-1β), a key pro-inflammatory cytokine produced via the NLRP3 pathway. researchgate.net Certain analogues demonstrated a concentration-dependent inhibition of both ATP-triggered cell death and IL-1β release. researchgate.net
In the realm of oncology, cellular assays have been employed to evaluate the anti-cancer potential of piperidine (B6355638) derivatives. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones used various hematological cancer cell lines to test their efficacy. nih.gov The functional output measured was the modulation of genes involved in apoptosis. Specifically, quantitative reverse transcription PCR (qRT-PCR) was used to measure the mRNA expression levels of the tumor suppressor gene p53 and the pro-apoptotic gene Bax. nih.gov The results indicated that certain piperidone compounds could significantly increase the mRNA expression of these apoptosis-promoting genes, suggesting a potential mechanism for their anti-cancer activity. nih.gov
Interactive Data Table: Cellular Assay Findings for Piperidine Analogues
| Compound Class | Cell Line | Assay Type | Key Finding | Reference |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Differentiated THP-1 | LDH Release Assay, IL-1β ELISA | Concentration-dependent inhibition of NLRP3-mediated pyroptosis and IL-1β release | researchgate.net |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancer Cells | qRT-PCR for p53 and Bax mRNA expression | Increased expression of pro-apoptotic genes p53 and Bax | nih.gov |
Antimicrobial Efficacy in Research Models
Derivatives containing the piperidine scaffold have been extensively evaluated for their antimicrobial properties against a range of pathogens, including those affecting plants and humans.
In the context of plant pathology, a novel series of sulfonamide derivatives incorporating a piperidine moiety was assessed for bactericidal activity. mdpi.com These compounds showed significant in vitro efficacy against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.com One particular analogue, compound C4, demonstrated exceptional inhibitory activity against Xoo, with an EC50 value markedly superior to commercial agents like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy revealed that these compounds likely exert their effect by disrupting the bacterial cell membrane's integrity. mdpi.com Similarly, another study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and tested them against bacterial (Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum) and fungal (Alternaria solani, Fusarium solani) pathogens of tomato plants, finding several compounds with potent antimicrobial activity. nih.gov
Research has also explored the efficacy of piperidine derivatives against human pathogens. Studies have utilized the disc diffusion method to screen for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.combiomedpharmajournal.org Some piperidine derivatives showed activity comparable to or better than the standard antibiotic chloramphenicol (B1208), particularly against Staphylococcus aureus. biointerfaceresearch.com The antimicrobial mechanism for some piperidine-based surfactants is suggested to be the disruption of the microbial cell membrane, leading to cell lysis. nih.gov These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Interactive Data Table: Antimicrobial Activity of Piperidine Analogues
| Compound Series | Target Pathogen(s) | Research Model | Key Finding | Reference |
| Sulfonamide derivatives with a piperidine moiety | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | In vitro bioassay | Compound C4 showed potent activity against Xoo (EC50 = 2.02 µg/mL), outperforming commercial agents. mdpi.com | mdpi.com |
| 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | X. axonopodis pv. vesicatoria, R. solanacearum, A. solani, F. solani | In vitro inoculation | Several derivatives showed significant antimicrobial activity compared to standard drugs chloramphenicol and mancozeb. nih.gov | nih.gov |
| Various piperidine derivatives | Staphylococcus aureus, Escherichia coli | In vitro disc diffusion method | Compounds showed good activity, with some being more active than chloramphenicol against S. aureus. biointerfaceresearch.com | biointerfaceresearch.com |
| Piperidine-based sulfobetaines | S. aureus, E. coli, Bacillus subtilis, Candida albicans, and others. | In vitro well diffusion, MIC determination | Surfactants with longer alkyl chains (P16S4, P16S3) showed the highest broad-spectrum antimicrobial activity. nih.gov | nih.gov |
In Vivo Efficacy Studies in Animal Models (excluding human trials)
Neurodegenerative Disease Models (e.g., Huntington's Disease)
Animal models are indispensable for studying the complex pathology of neurodegenerative diseases and for testing the efficacy of potential therapeutics. neurodegenerationresearch.eunih.gov For Huntington's Disease (HD), models include both toxic and genetic variants. neurodegenerationresearch.eu Toxic models use agents like quinolinic acid to induce striatal degeneration that mimics HD pathology, while genetic models often involve transgenic mice with the mutated huntingtin (Htt) gene. neurodegenerationresearch.eu
In this context, the piperidine derivative pridopidine (B1678097) has been investigated for its neuroprotective effects. nih.gov Although its primary target is the Sigma-1 receptor (S1R), these studies are relevant to the broader class of piperidine-containing neuroactive compounds. In vivo studies using mouse models of HD have shown that pridopidine can confer neuroprotective effects, leading to improvements in motor coordination and a delay in the onset of symptoms. nih.gov The proposed mechanism involves the activation of S1R, which enhances mitochondrial activity and function. nih.gov
Anti-tumor Research Models
The anti-neoplastic activity of piperidine analogues has been demonstrated in in vivo tumor models. A study involving a piperidine phospholipid, SDZ 62-826, evaluated its efficacy in a mouse MethA fibrosarcoma model. nih.gov This compound was administered both orally and intravenously and was found to be effective in increasing the survival of the animals and reducing tumor volume. nih.gov Notably, while SDZ 62-826 had weak direct cytotoxicity against tumor cells in vitro, it exhibited strong macrophage-induced cytotoxicity, suggesting its anti-tumor effect in the animal model may be mediated through the activation of the immune system. nih.gov
Other research has focused on piperidine-containing compounds for hematological cancers. nih.gov While initial evaluations were performed in cell lines, these studies establish the basis for future in vivo testing in animal models of leukemia or myeloma to confirm the anti-cancer efficacy and mechanism of action observed in vitro. nih.gov
Models for Neurotropic Effects
Neurotropic effects, which pertain to the protection and support of neurons, have been a key area of investigation for piperidine-containing compounds. As mentioned in the context of Huntington's disease models, the S1R agonist pridopidine has demonstrated significant neuroprotective effects in preclinical animal studies. nih.gov The activation of S1R by pridopidine is believed to produce a range of beneficial downstream effects, including the enhancement of Brain-Derived Neurotrophic Factor (BDNF) secretion, protection of neurons from damage, and the removal of toxic proteins. nih.gov These neurotropic actions translated to tangible benefits in mouse models of HD, where the compound improved mitochondrial function and motor coordination. nih.gov
Other Disease-Specific Animal Models
Preclinical in vivo research on piperidine analogues has predominantly been concentrated in the areas of antimicrobial, anti-cancer, and neurodegenerative disease applications. The existing literature highlights the versatility of the piperidine scaffold in these specific therapeutic areas. While the fundamental properties of these compounds suggest potential applicability in other disease models, such as those for inflammatory or metabolic disorders, the primary focus of published in vivo studies has remained within the domains already discussed.
Mechanistic Investigations of Piperidin 3 Ylmethanesulfonamide
Structure-Mechanism Relationships
Without any primary research or review articles to draw upon, any attempt to create content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.
It is possible that research on piperidin-3-ylmethanesulfonamide exists in proprietary or classified domains, such as within pharmaceutical companies, but it has not been disclosed publicly. Therefore, a comprehensive and informative article on its mechanism of action cannot be produced at this time.
Preclinical Pharmacokinetics and Metabolism of Piperidin 3 Ylmethanesulfonamide Non Human Species
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
No specific data is available on the ADME properties of piperidin-3-ylmethanesulfonamide in animal models.
There is no available data detailing the plasma pharmacokinetic profile of this compound in rodents or non-human primates. This includes key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Information regarding the tissue distribution and potential accumulation of this compound in various organs and tissues of animal models has not been reported in the reviewed literature.
The metabolic pathways of this compound have not been elucidated. Studies identifying the specific metabolites formed in preclinical species are not available.
The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been identified. Research into the contribution of various CYP isozymes to its biotransformation is not present in the public domain.
There is no published evidence to suggest or rule out the formation of reactive intermediates during the metabolism of this compound.
The primary routes of excretion (e.g., renal, fecal) for this compound and its potential metabolites in non-human species have not been determined.
Metabolic Pathways and Metabolite Identification
Brain Permeability and Central Nervous System Exposure in Animal Models
Following a comprehensive search of publicly available scientific literature, no specific data or research findings were identified regarding the brain permeability and central nervous system (CNS) exposure of this compound in non-human species. Studies detailing the brain-to-plasma ratios, cerebrospinal fluid concentrations, or other metrics of CNS penetration for this particular compound in animal models such as rats, mice, or other species have not been published in the accessible scientific domain.
Therefore, it is not possible to provide detailed research findings or data tables on the brain permeability and CNS exposure of this compound in animal models at this time. Further preclinical research would be required to characterize these pharmacokinetic properties.
Analytical and Characterization Techniques for Piperidin 3 Ylmethanesulfonamide in Research
Chromatographic Methods
Chromatography is the cornerstone for the separation and quantification of piperidin-3-ylmethanesulfonamide, addressing the challenges posed by its chirality and potential presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperidine-containing compounds. For molecules like this compound that lack a strong ultraviolet (UV) chromophore, HPLC methods often require derivatization to enhance detection sensitivity. google.com Derivatization with reagents such as benzoyl chloride can introduce a UV-active group, allowing for reliable detection and quantification using standard HPLC-UV systems. google.comgoogle.com Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for direct detection without derivatization.
Reversed-phase HPLC using C18 columns is a common approach for the analysis of piperidine (B6355638) derivatives. google.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.comresearchgate.net
Chiral HPLC for Enantiomeric Purity
Due to the chiral center at the C3 position of the piperidine ring, separating the enantiomers of this compound is critical. Chiral HPLC is the definitive method for this purpose. The "three-point interactions" model is the fundamental principle behind chiral recognition on a chiral stationary phase (CSP). csfarmacie.cz
For the closely related compound, piperidin-3-amine (B1201142), a successful chiral HPLC method was developed involving pre-column derivatization with p-toluenesulfonyl chloride. researchgate.netnih.gov This not only adds a chromophore for UV detection but also creates diastereomers that can be resolved on an appropriate CSP. A method for derivatized piperidin-3-amine utilized a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol, achieving excellent resolution between the enantiomers. nih.gov Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, are widely effective for separating a broad range of chiral compounds, including those with piperidine scaffolds. csfarmacie.cznih.govresearchgate.net
Table 1: Example Chiral HPLC Method for a Structurally Similar Compound (Derivatized Piperidin-3-amine)
| Parameter | Condition | Source |
| Analyte | (R)- and (S)-piperidin-3-amine (derivatized) | nih.gov |
| Derivatizing Agent | p-Toluene sulfonyl chloride (PTSC) | nih.gov |
| Stationary Phase | Chiralpak AD-H | nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm | nih.gov |
| Resolution (Rs) | > 4.0 | nih.gov |
Quantitative Analysis of this compound and Metabolites
For the quantitative analysis of this compound and its potential metabolites in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex matrices like plasma or urine. researchgate.netnih.gov
The methodology involves developing a multiple reaction monitoring (MRM) assay where specific precursor-to-product ion transitions for the parent compound and its metabolites are monitored. While specific methods for this compound are not publicly detailed, the general approach would involve sample preparation (e.g., protein precipitation or solid-phase extraction), followed by rapid HPLC separation and detection by a triple quadrupole mass spectrometer. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.comsums.ac.ir Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
The piperidine ring itself is amenable to GC-MS analysis, often showing characteristic fragmentation patterns. hmdb.caresearchgate.net For this compound, derivatization of the amine and sulfonamide groups would be necessary. The resulting mass spectrum would provide valuable structural information based on the fragmentation of the piperidine ring and the sulfonamide moiety. researchgate.net
Table 2: General GC-MS Parameters for Piperidine Derivative Analysis
| Parameter | Typical Condition | Source |
| Column | Fused silica (B1680970) capillary (e.g., HP-5MS) | cmbr-journal.com |
| Carrier Gas | Helium | cmbr-journal.comsums.ac.ir |
| Injector Temp. | 230-250°C | cmbr-journal.comsums.ac.ir |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | cmbr-journal.com |
| Ionization | Electron Ionization (EI) at 70 eV | chemicalbook.com |
| Detector | Mass Spectrometer | cmbr-journal.comsums.ac.ir |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations, often providing faster and more efficient analysis compared to HPLC. nih.gov With recent advancements in instrumentation, UHPSFC-MS/MS (Ultra-High-Performance Supercritical Fluid Chromatography-tandem Mass Spectrometry) is becoming a robust and reliable platform for chiral bioanalysis. nih.gov
For this compound, SFC would be an excellent choice for enantiomeric separation. The mobile phase typically consists of supercritical CO2 and an organic modifier (e.g., methanol). chromatographyonline.com Chiral stationary phases similar to those used in HPLC are employed. SFC-MS combines the high-resolution separation of SFC with the sensitive and selective detection of mass spectrometry, making it ideal for both qualitative and quantitative chiral analysis in research and development. nih.govlcms.cz This technique offers significant advantages, including good sensitivity, high peak resolution, and increased sample throughput. nih.gov
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.
¹H NMR: The spectrum would show characteristic signals for the protons on the piperidine ring. The chemical shifts and coupling patterns of the protons at C2, C3, C4, C5, and C6 would confirm the piperidine structure and its conformation. researchgate.netchemicalbook.com Additional signals would correspond to the methanesulfonamide (B31651) group's methyl protons and the NH proton.
¹³C NMR: The spectrum would display distinct peaks for each carbon atom in the molecule, including the five carbons of the piperidine ring and the methyl carbon of the sulfonamide group. researchgate.netresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation. researchgate.net
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used with LC-MS and would show the protonated molecule [M+H]⁺, confirming the molecular weight of this compound. researchgate.netmdpi.com
Electron Ionization (EI-MS): Used in GC-MS, this high-energy technique would cause extensive fragmentation. The fragmentation pattern would likely include the loss of the sulfonyl group and characteristic cleavages of the piperidine ring, providing a structural fingerprint of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C6H14N2O2S. The hydrochloride salt of the compound, this compound hydrochloride (C6H15ClN2O2S), has a molecular weight of 214.71 g/mol . chiralen.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]+• for the free base would be observed at an m/z corresponding to its exact mass. The fragmentation pattern would likely involve the characteristic cleavage of the piperidine ring. A common fragment observed in the mass spectra of piperidine derivatives is the ion at m/z 98, corresponding to the loss of the methanesulfonamide side chain. researchgate.net Further fragmentation could involve the loss of SO2 (64 Da) from the side chain, leading to other characteristic ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C6H14N2O2S]+• | ~178.25 | Molecular ion of the free base |
| [C5H10N]+ | 98 | Loss of CH4N2O2S• from the piperidine ring |
| [C6H13N2]+ | 113 | Loss of SO2H• from the side chain |
Note: The table contains predicted values based on the compound's structure and typical fragmentation patterns.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The signals for the protons on the piperidine ring would be expected in the upfield region, typically between 1.5 and 3.5 ppm. hmdb.cachemicalbook.com The protons on the carbon bearing the methanesulfonamide group (C3) and the adjacent methylene (B1212753) groups would likely appear as complex multiplets due to spin-spin coupling. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The protons of the sulfonamide group (NH2) would also give rise to a distinct signal.
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons would be expected in the range of 20-60 ppm. chemicalbook.com The carbon atom attached to the nitrogen (C2 and C6) would be the most downfield of the ring carbons. The carbon atom at the 3-position, being attached to the electron-withdrawing methanesulfonamide group, would also be shifted downfield compared to an unsubstituted piperidine.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Piperidine N-H | Variable (broad) | - | Dependent on solvent and concentration |
| Piperidine C2-H, C6-H | 2.5 - 3.5 (m) | 45 - 55 | Protons adjacent to nitrogen |
| Piperidine C3-H | 2.8 - 3.2 (m) | 40 - 50 | Methine proton at the substitution site |
| Piperidine C4-H, C5-H | 1.5 - 2.0 (m) | 20 - 30 | Methylene protons of the ring |
| CH2 (side chain) | 2.9 - 3.3 (d) | 50 - 60 | Methylene protons adjacent to the sulfonamide |
| SO2NH2 | Variable (broad) | - | Protons on the sulfonamide nitrogen |
| CH3 (side chain) | ~2.9 (s) | 35 - 45 | Methyl group of the methanesulfonamide |
Note: The table contains predicted values based on data from similar structures and general NMR principles. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and S=O functional groups.
The N-H stretching vibration of the secondary amine in the piperidine ring would be expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. rsc.org The sulfonamide group would show two characteristic S=O stretching vibrations, an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. nist.gov The S-N stretching vibration would be observed in the 950-900 cm⁻¹ region. The C-H stretching vibrations of the piperidine ring and the methyl group would appear in the 3000-2850 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | 1140 - 1160 | Strong |
| S-N Stretch | 900 - 950 | Medium |
Note: The table contains predicted values based on characteristic functional group absorption ranges.
Emerging Research Applications and Future Directions for Piperidin 3 Ylmethanesulfonamide Analogues
Development of Novel Chemical Probes
Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. nih.gov The development of probes based on the piperidin-3-ylmethanesulfonamide scaffold is a promising area of research. These probes can be designed to selectively interact with specific proteins or enzymes, enabling researchers to study their function in a cellular context. For instance, the incorporation of reporter tags, such as fluorescent dyes or biotin, onto the piperidine (B6355638) ring or the sulfonamide moiety could allow for the visualization and isolation of target proteins.
The design of such probes often involves structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. nih.gov By systematically modifying the piperidine ring substitution and the sulfonamide group, researchers can fine-tune the probe's properties for specific applications. The development of covalent chemical probes, which form a stable bond with their target protein, is another area of interest. rsc.org Sulfonyl fluoride (B91410) derivatives, for example, have been successfully used to create covalent probes for various targets, and a similar strategy could be applied to this compound analogues. nih.govrsc.org
Expansion of Therapeutic Research Areas (based on pre-clinical findings)
While direct preclinical data for this compound is not extensively published, the known activities of structurally related piperidine sulfonamides suggest several potential therapeutic avenues for its analogues.
Table 1: Potential Therapeutic Areas for this compound Analogues Based on Preclinical Findings of Related Compounds
| Therapeutic Area | Target/Mechanism of Action | Preclinical Evidence from Related Compounds |
| Oncology | Aromatase Inhibition | 3-(imidazol-1-ylmethyl)piperidine sulfonamides have shown potent aromatase inhibitory activity, suggesting a role in hormone-dependent breast cancer. nih.gov |
| Pyruvate (B1213749) Kinase M2 (PKM2) Activation | Novel sulfonamide derivatives have been identified as activators of PKM2, a key regulator of cancer cell metabolism. nih.gov | |
| Infectious Diseases | Carbonic Anhydrase Inhibition | Benzenesulfonamides incorporating a piperidine ring have demonstrated inhibitory activity against carbonic anhydrase isoforms, which are potential targets in various pathogens. nih.gov |
| Neurological Disorders | α-Glucosidase Inhibition | Dihydrofuro[3,2-b]piperidine derivatives have shown potent α-glucosidase inhibitory activity, a target for the management of type 2 diabetes that also has implications for neurological conditions. mdpi.com |
The anticancer potential of piperidine sulfonamides is a significant area of investigation. For example, the discovery of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as potent aromatase inhibitors highlights the potential for developing new treatments for estrogen receptor-positive breast cancer. nih.gov Furthermore, the identification of sulfonamide derivatives as activators of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer cell metabolism, opens up new possibilities for targeting cancer cell bioenergetics. nih.gov
In the realm of infectious diseases, piperidine-containing sulfonamides have been explored as carbonic anhydrase inhibitors. nih.gov This enzyme is present in various pathogens, and its inhibition could represent a novel antimicrobial strategy.
Moreover, the structural similarity to other bioactive piperidine derivatives suggests potential applications in neurological disorders. For instance, derivatives of piperidine have been investigated as α-glucosidase inhibitors, which could have implications beyond diabetes, including certain neurological conditions where glucose metabolism is dysregulated. mdpi.com
Methodological Advancements in Synthesis and Analysis
The efficient synthesis of this compound and its analogues is crucial for enabling further research. A likely synthetic route involves the reaction of 3-aminopiperidine with methanesulfonyl chloride. vulcanchem.com Recent advancements in the synthesis of piperidine derivatives, such as novel cyclization strategies and catalytic methods, can be applied to produce a diverse library of analogues for screening. nih.govmdpi.com These methods aim to improve yields, reduce the number of synthetic steps, and allow for greater structural diversity. news-medical.net
The development of robust analytical methods is equally important for characterizing these compounds and studying their interactions with biological systems. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds. researchgate.net Advanced analytical techniques can also be employed to study the binding kinetics and thermodynamics of these molecules with their biological targets.
Collaborative Research Initiatives and Data Sharing
The exploration of a new class of compounds like this compound analogues would greatly benefit from collaborative research initiatives. Sharing of synthetic protocols, screening data, and biological findings among academic and industrial research groups can accelerate the pace of discovery. Open-access databases and platforms that curate information on chemical probes and their biological activities are invaluable resources for the scientific community. Such initiatives foster a more efficient and transparent research environment, ultimately facilitating the translation of basic research into tangible therapeutic benefits.
Q & A
Q. How can researchers optimize the synthesis of piperidin-3-ylmethanesulfonamide derivatives while ensuring purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example:
- Methylsulfonyl group introduction : React piperidin-3-ylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass verification.
Note : Sigma-Aldrich warns that analytical data for precursors like 3-phenylpiperidine may not be available, requiring in-house validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm methanesulfonamide group integration (e.g., singlet at ~3.0 ppm for –SOCH) and piperidine ring conformation .
- FT-IR : Identify sulfonamide S=O stretches (1350–1300 cm) and N–H bending (~1550 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph studies .
Q. How should researchers design assays to evaluate the biological activity of this compound analogs?
Methodological Answer:
- Target selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase enzymes) based on structural analogs like SRI-37330 .
- In vitro assays :
- Data normalization : Include positive controls (e.g., NS-398 for COX-2 inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in potency among this compound derivatives?
Methodological Answer:
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of high- vs. low-potency analogs. Focus on piperidine ring puckering and sulfonamide interactions .
- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., para-fluoro vs. methyl groups) using Schrödinger Suite .
- Experimental validation : Synthesize targeted analogs (e.g., N-cyclopropyl variants) and correlate docking scores with IC values .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive assays?
Methodological Answer:
- Process control : Implement continuous flow chemistry for precise reaction parameter control (temperature, residence time) .
- Quality metrics :
- Peptide content analysis: Use amino acid analysis (AAA) to quantify active compound concentration .
- TFA removal: Dialyze against ammonium bicarbonate (pH 8.0) to reduce trifluoroacetic acid (<1%) for cell-based assays .
- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH) with UPLC-MS .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
Methodological Answer:
- Proteome-wide profiling : Use thermal shift assays (ThermoFluor) to screen for off-target binding across 500+ human kinases .
- Cryo-EM : Resolve co-crystal structures with unexpected targets (e.g., GPCRs) to identify allosteric binding sites .
- SPR biosensing : Measure binding kinetics (k/k) for primary vs. secondary targets .
Data Analysis and Interpretation
Q. How should contradictory data on this compound’s metabolic stability be reconciled?
Methodological Answer:
- Species-specific differences : Compare microsomal stability (human vs. rodent liver microsomes) with CYP450 inhibition screening .
- Metabolite ID : Use HR-MS/MS to identify species-specific oxidative metabolites (e.g., N-oxide formation) .
- In silico tools : Apply ADMET Predictor to model metabolic hotspots and guide structural optimization .
Q. What statistical frameworks are optimal for analyzing dose-response data in this compound studies?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for EC/Hill slope calculation .
- Bayesian hierarchical modeling : Account for inter-experiment variability using Stan or PyMC3 .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies amid limited supplier data?
Methodological Answer:
- Open-source protocols : Publish detailed synthesis and assay protocols on platforms like Zenodo .
- Collaborative validation : Partner with independent labs to replicate key findings (e.g., enzyme inhibition) .
- Material sharing : Deposit compounds in public repositories (e.g., MolPort) with batch-specific analytical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
